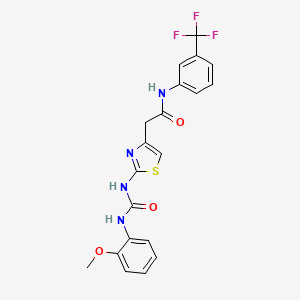

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

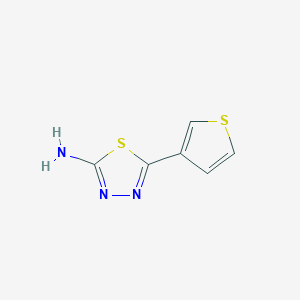

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a thiazole ring, a ureido linkage, and substituted phenyl groups suggests potential for interactions with various biological targets. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as antioxidant, anti-inflammatory, and anticancer effects .

Synthesis Analysis

The synthesis of related thiazole and acetamide derivatives typically involves multi-step reactions, starting with the formation of the core thiazole or thiadiazole ring, followed by the introduction of various substituents through reactions like amidation or sulfonamide formation . For instance, compounds with a thiazolidinone core were synthesized and then further modified to introduce aryl groups and acetamide functionalities . Similarly, urea derivatives were synthesized by replacing an acetamide group with an alkylurea moiety, indicating a possible route for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole and acetamide derivatives is characterized by the presence of heterocyclic rings and amide linkages, which can influence the molecule's conformation and intermolecular interactions . For example, the acetamide group can form dihedral angles with adjacent rings, affecting the overall shape of the molecule . Additionally, hydrogen bonding and π-π interactions can stabilize the crystal structure, as observed in similar compounds .

Chemical Reactions Analysis

Thiazole and acetamide derivatives can participate in various chemical reactions, primarily due to their functional groups. The amide linkage is a site for potential hydrolysis, while the thiazole ring can engage in electrophilic substitution reactions. The presence of methoxy and trifluoromethyl substituents can further influence the reactivity, directing the course of reactions and stabilizing intermediates through electron-donating or withdrawing effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can confer a degree of polarity, impacting solubility and intermolecular interactions. The substituted phenyl groups can add to the lipophilicity of the molecule, which is important for its potential as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The functional groups present in the molecule can also dictate its acidity or basicity, which is crucial for its interaction with biological targets .

科学的研究の応用

Antimicrobial and Antifungal Properties

Compounds structurally related to 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have demonstrated broad antimicrobial and antifungal activities. Thiazole derivatives, in particular, have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including strains resistant to common antibiotics, as well as fungal pathogens (Saravanan et al., 2010). Such properties suggest the potential of these compounds in developing new antimicrobial agents.

Anticancer Activities

Research into thiazole and thiadiazole derivatives has revealed that some of these compounds possess significant anticancer activities. Their action mechanisms often involve the inhibition of specific cellular pathways critical for cancer cell proliferation and survival. For instance, compounds with a thiadiazole backbone have shown potent activity against leukemia cell lines, highlighting their potential in leukemia therapy (Havrylyuk et al., 2013).

Antiviral Efficacy

The search for new antiviral agents has led to the exploration of thiazole compounds, with some demonstrating high activity against specific virus strains. For example, N-(4-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-4-oxo-4,5-dihydrothiazol-5-yl}-acetamide showed remarkable activity against the Tacaribe virus, indicating the potential for the development of novel antiviral drugs (Havrylyuk et al., 2013).

Enzyme Inhibition

Some thiazole derivatives have been investigated for their ability to inhibit enzymes that are therapeutic targets for various diseases. These compounds often exhibit selective inhibition, making them valuable leads for the development of targeted therapies. For example, the study of cyclooxygenase (COX) inhibitors among thiazole derivatives highlighted their potential in treating conditions like inflammation and cancer (Ertas et al., 2022).

Material Science Applications

Thiazole-based compounds also find applications in material science, particularly in the synthesis of conducting polymers with potential uses in electronics and optoelectronics. Their unique electronic properties make them suitable for applications such as organic semiconductors and sensors (Camurlu & Guven, 2015).

特性

IUPAC Name |

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3S/c1-30-16-8-3-2-7-15(16)26-18(29)27-19-25-14(11-31-19)10-17(28)24-13-6-4-5-12(9-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWLQOYFQDENEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2515260.png)

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)

![2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2515273.png)

![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2515279.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)